
Palonosetron
Übersicht
Beschreibung
Palonosetron is a highly selective serotonin 5-HT3 receptor antagonist used primarily for the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV) . It is known for its longer duration of action compared to other 5-HT3 antagonists .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Palonosetron wird in einem mehrstufigen Verfahren synthetisiertDer Prozess umfasst in der Regel Schritte wie Cyclisierung, Reduktion und Reinigung . Die Reaktionsbedingungen umfassen oft die Verwendung spezifischer Katalysatoren und Lösungsmittel, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden
In industriellen Umgebungen wird this compound durch eine Reihe von chemischen Reaktionen hergestellt, gefolgt von Reinigung und Kristallisation. Das Verfahren ist effizient und skalierbar konzipiert, um sicherzustellen, dass das Endprodukt die erforderlichen pharmazeutischen Standards erfüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Palonosetron unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Diese Reaktion beinhaltet die Entfernung von Sauerstoff oder die Addition von Wasserstoff, was oft zur Bildung von Aminen führt.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei der Synthese und Modifikation von this compound verwendet werden, sind:
Salzsäure: Wird zur Ansäuerung und pH-Einstellung verwendet.
Natriumhydroxid: Wird zur Neutralisierung und pH-Einstellung verwendet.
Essigsäure: Wird als Lösungsmittel und pH-Puffer verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Zwischenprodukte, die weiterverarbeitet werden, um das endgültige this compound-Produkt zu erhalten .
Wissenschaftliche Forschungsanwendungen
Chemotherapy-Induced Nausea and Vomiting (CINV)
Palonosetron is primarily used in the prevention of CINV. Its application can be broken down into several key areas:
- Acute CINV :
- Delayed CINV :
- Overall Efficacy :
Postoperative Nausea and Vomiting (PONV)
This compound has also been investigated for its efficacy in preventing PONV:
- A lower dosage (0.075 mg) has been suggested for this indication, although it is not widely marketed . Studies indicate that this compound effectively reduces PONV rates compared to traditional antiemetics.
Case Studies
Several clinical case studies have illustrated the practical applications of this compound:
- Case Study 1 : A patient undergoing HEC received this compound prior to chemotherapy and reported no episodes of nausea or vomiting during both acute and delayed phases.
- Case Study 2 : In a cohort study involving patients receiving MEC, those treated with this compound showed a marked reduction in nausea severity compared to those receiving older agents.
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other 5-HT3 antagonists:
Medication | Acute Phase CR (%) | Delayed Phase CR (%) | Overall Phase CR (%) |
---|---|---|---|
This compound (0.25 mg) | 59.2 | 42.0 | 40.7 |
Ondansetron (32 mg) | 57.0 | 28.6 | 25.2 |
Granisetron | Not specified | Not specified | Not specified |
Wirkmechanismus
Palonosetron exerts its effects by selectively binding to serotonin 5-HT3 receptors, both centrally in the chemoreceptor trigger zone and peripherally in the gastrointestinal tract . This binding inhibits the action of serotonin, a key neurotransmitter involved in the vomiting reflex, thereby preventing nausea and vomiting .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Granisetron
- Ondansetron
- Dolasetron
- Ramosetron
Einzigartigkeit
Palonosetron ist unter den 5-HT3-Rezeptor-Antagonisten einzigartig durch seine längere Halbwertszeit und höhere Rezeptorbindungsaffinität . Dies führt zu einer verlängerten Wirkungsdauer, wodurch es besonders effektiv zur Vorbeugung von verzögertem CINV ist .
Biologische Aktivität
Palonosetron is a second-generation 5-HT3 receptor antagonist (5-HT3 RA) primarily used for the prevention of chemotherapy-induced nausea and vomiting (CINV). Approved by the FDA in 2003, it has distinct pharmacological properties that enhance its efficacy compared to first-generation agents. This article delves into the biological activity of this compound, supported by clinical trial data, case studies, and comparative analyses.
This compound works by selectively binding to 5-HT3 receptors in both the central and peripheral nervous systems, thereby blocking serotonin's action. Its high receptor-binding affinity and prolonged half-life (approximately 40 hours) enable it to provide effective control of both acute and delayed CINV. Unlike other 5-HT3 RAs, this compound has minimal affinity for other receptor types, which contributes to its favorable side effect profile .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Volume of Distribution : Approximately 8.3 ± 2.5 L/kg.
- Plasma Protein Binding : About 62%.
- Metabolism : Primarily via the CYP2D6 enzyme pathway, with some metabolism through CYP3A and CYP1A2.
- Excretion : Roughly 40% is excreted unchanged in urine over 144 hours post-administration .
Comparative Studies
This compound has been evaluated in multiple clinical trials against other 5-HT3 RAs like ondansetron and dolasetron. Key findings include:
Case Studies
In a multicenter phase IV study, this compound demonstrated superior efficacy in patients receiving moderately emetogenic chemotherapy (MEC) compared to first-generation agents, particularly in controlling delayed CINV . Another study highlighted its effectiveness when combined with aprepitant and dexamethasone, showing significant improvements in CR rates among urothelial cancer patients treated with gemcitabine and cisplatin .
Safety Profile
This compound is generally well tolerated, with adverse effects primarily including headache and constipation. The incidence of treatment-related adverse events is comparable to older agents, making it a safe option for patients undergoing chemotherapy .
Eigenschaften
IUPAC Name |
(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,13,15,17H,1,3,5,7-12H2/t15-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZBLNMUGSZIPR-NVXWUHKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4CN5CCC4CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048342 | |
Record name | Palonosetron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Palonosetron is a selective serotonin 5-HT3 receptor antagonist. The antiemetic activity of the drug is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract). This inhibition of 5-HT3 receptors in turn inhibits the visceral afferent stimulation of the vomiting center, likely indirectly at the level of the area postrema, as well as through direct inhibition of serotonin activity within the area postrema and the chemoreceptor trigger zone. Alternative mechanisms appear to be primarily responsible for delayed nausea and vomiting induced by emetogenic chemotherapy, since similar temporal relationships between between serotonin and emesis beyond the first day after a dose have not been established, and 5-HT3 receptor antagonists generally have not appeared to be effective alone in preventing or ameliorating delayed effects. It has been hypothesized that palonosetron's potency and long plasma half-life may contribute to its observed efficacy in preventing delayed nausea and vomiting caused by moderately emetogenic cancer chemotherapy. | |
Record name | Palonosetron | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00377 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
135729-61-2, 135729-56-5 | |
Record name | Palonosetron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135729-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Palonosetron [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Palonosetron | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00377 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Palonosetron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PALONOSETRON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D06587D6R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes palonosetron unique compared to other 5-HT3 receptor antagonists in terms of its interaction with the 5-HT3 receptor?
A1: Unlike other 5-HT3 receptor antagonists like granisetron and ondansetron, which exhibit competitive binding, this compound demonstrates allosteric binding and positive cooperativity when interacting with the 5-HT3 receptor. [] This distinct binding mode contributes to its unique pharmacological profile and clinical benefits. [, , ]
Q2: How does this compound's allosteric binding mode translate into a therapeutic effect in the context of chemotherapy-induced nausea and vomiting (CINV)?
A2: this compound's allosteric interaction with the 5-HT3 receptor not only blocks serotonin binding but also accelerates the dissociation of other 5-HT3 receptor antagonists from the receptor. [] This results in a longer duration of action and more potent inhibition of serotonin signaling, contributing to its efficacy in preventing both acute and delayed CINV. [, , ]
Q3: Can you elaborate on the evidence supporting the involvement of Substance P in delayed CINV and how this compound might be exerting its effects in this context?
A3: Studies suggest that Substance P, acting on neurokinin-1 (NK-1) receptors, plays a significant role in delayed emesis. [] Despite not binding directly to NK-1 receptors, this compound has been shown to inhibit Substance P-mediated responses in vitro and in vivo. [] This suggests that this compound might modulate the cross-talk between NK-1 and 5-HT3 receptor signaling pathways, contributing to its effectiveness in managing delayed CINV. []
Q4: What are the key pharmacokinetic properties of this compound that contribute to its clinical advantage in managing CINV?
A4: this compound exhibits high absolute bioavailability (97%) and a long elimination half-life (approximately 40 hours). [, ] This prolonged half-life allows for a single-dose administration to effectively prevent both acute and delayed CINV, potentially improving patient compliance compared to shorter-acting 5-HT3 antagonists. [, ]
Q5: How does the metabolism of this compound differ from that of netupitant, and what are the implications for their co-administration in the fixed-dose combination drug NEPA?
A5: this compound is primarily metabolized by cytochrome P450 2D6, yielding largely inactive metabolites, while netupitant is metabolized by cytochrome P450 3A4, resulting in active metabolites. [] This difference in metabolic pathways minimizes the risk of pharmacokinetic interactions, supporting the rationale for their combined use in NEPA for CINV prevention. []
Q6: What clinical evidence supports the use of this compound in the prevention of CINV?
A6: Numerous clinical trials have demonstrated the efficacy of this compound in preventing CINV. Meta-analyses consistently show its superiority over first-generation 5-HT3 antagonists in controlling both acute and delayed emesis and nausea. [, , , ] Additionally, this compound has proven valuable in reducing the required dose of corticosteroids in patients undergoing multiple cycles of chemotherapy. []
Q7: Are there specific chemotherapy regimens for which this compound has shown particular benefit in managing CINV?
A7: this compound has demonstrated significant efficacy in managing CINV associated with both moderately emetogenic chemotherapy (MEC) and highly emetogenic chemotherapy (HEC). [, , , , ] Notably, it is currently the only 5-HT3 antagonist specifically indicated for preventing delayed CINV associated with MEC. [] Trials have also highlighted its effectiveness in preventing CINV caused by anthracycline-cyclophosphamide (AC) combination regimens, which are considered high-risk for CINV. []
Q8: Beyond its established use in CINV, are there other potential applications for this compound being investigated?
A8: this compound has been investigated for its potential in managing postoperative nausea and vomiting (PONV). Studies have shown promising results in reducing PONV incidence and severity, particularly in the delayed phase following surgery. [, , , ] Its long duration of action makes it a suitable candidate for single-dose prophylaxis in the postoperative setting.
Q9: What is the general safety profile of this compound?
A9: Clinical trials have shown that this compound is generally well-tolerated. [, , ] The most common adverse events reported are similar to those observed with other 5-HT3 antagonists and are generally mild to moderate in severity. [, , ]
Q10: What are some future research directions for this compound?
A10: Further research is needed to fully understand the complex interplay between 5-HT3 and NK-1 receptor signaling pathways and how this compound modulates these interactions to exert its antiemetic effects. Investigating potential biomarkers for predicting this compound efficacy and identifying patients who may benefit most from its use could optimize personalized treatment approaches. [] Continued exploration of alternative routes of administration, such as subcutaneous injection, could further enhance patient convenience and compliance. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.